[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
Description
Discovery and Classification within Pyrimidine Chemistry
The systematic investigation of pyrimidine compounds began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900, establishing the foundation for modern pyrimidine chemistry through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. Within this historical framework, [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid emerged as part of the expanding class of substituted pyrimidines that incorporate sulfur-containing functional groups.
The classification of this compound within pyrimidine chemistry places it among the dihydropyrimidine derivatives, specifically those featuring oxo substitution at the 6-position and methyl substitution at the 4-position. The pyrimidine ring system, characterized by nitrogen atoms at positions 1 and 3, distinguishes it from other diazines such as pyrazine and pyridazine, which have nitrogen atoms at different positions. The compound's classification is further refined by the presence of the benzylthio group at position 2, which significantly influences its chemical properties and potential biological activities.
Structural Significance in Heterocyclic Organic Chemistry
The structural architecture of [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid demonstrates the complexity achievable within heterocyclic organic chemistry through strategic substitution patterns. The molecule incorporates multiple functional groups that contribute to its overall chemical behavior: the benzylthio moiety at position 2, the methyl group at position 4, the oxo group at position 6, and the acetic acid functionality attached to position 5. This substitution pattern creates a compound that bridges multiple chemical classifications within heterocyclic chemistry.
The significance of this structural arrangement extends beyond simple classification, as the combination of electron-withdrawing and electron-donating groups creates a unique electronic environment within the pyrimidine ring. The oxo group at position 6 introduces tautomeric considerations, as hydroxyl groups in pyrimidines exist primarily in the cyclic amide form, making 6-oxo-1,6-dihydropyrimidine a more accurate representation than 6-hydroxypyrimidine. The benzylthio substitution at position 2 introduces sulfur chemistry into the heterocyclic framework, creating opportunities for diverse chemical transformations and potential coordination chemistry applications.
The compound's molecular formula C14H14N2O3S reveals the integration of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in a specific stoichiometric relationship that defines its chemical identity. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) positions this compound within the broader category of multi-heteroatom heterocycles, which represent some of the most structurally diverse and chemically interesting compounds in organic chemistry.
Position within Thiopyrimidine Derivative Classification
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid occupies a distinct position within the thiopyrimidine derivative classification system as a 2-thiopyrimidine analog where the sulfur atom is incorporated through a benzylthio substituent rather than direct ring substitution. The thiopyrimidine class, also known as 2-mercaptopyrimidines, represents one of the most important categories of pyrimidine derivatives due to their wide range of applications in pharmaceutical chemistry. The compound's structure demonstrates the versatility of thiopyrimidine chemistry by incorporating the sulfur functionality through an external benzyl linkage.
The classification of thiopyrimidines has evolved to encompass various structural modifications that maintain the essential sulfur-pyrimidine interaction while introducing additional functional diversity. Traditional 2-thiopyrimidines feature direct sulfur substitution at position 2 of the pyrimidine ring, but derivatives like [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid expand this classification through benzylthio modifications that preserve the electronic influence of sulfur while introducing additional structural complexity. This approach has proven valuable in medicinal chemistry applications, where the benzylthio moiety can serve as a pharmacophore or synthetic handle for further derivatization.
The compound's position within thiopyrimidine classification is further defined by the additional substituents present on the pyrimidine ring. The combination of 4-methyl, 6-oxo, and 5-acetic acid substituents creates a unique substitution pattern that distinguishes it from simpler thiopyrimidine derivatives. This multi-substituted architecture places the compound among the more structurally complex members of the thiopyrimidine family, reflecting the sophisticated synthetic approaches required for its preparation and the specialized applications for which it may be suited.
| Classification Category | Structural Feature | Position | Chemical Significance |
|---|---|---|---|
| Dihydropyrimidine | Reduced pyrimidine ring | Ring system | Altered aromaticity |
| Thiopyrimidine derivative | Benzylthio group | Position 2 | Sulfur chemistry |
| Oxopyrimidine | Oxo functionality | Position 6 | Tautomeric behavior |
| Methylpyrimidine | Methyl substituent | Position 4 | Electronic effects |
| Acetic acid derivative | Carboxylic acid | Position 5 | Hydrogen bonding |
Historical Development of Related Benzylthiopyrimidines
The historical development of benzylthiopyrimidine derivatives follows the broader evolution of heterocyclic chemistry and the recognition of sulfur-containing heterocycles as valuable synthetic targets. Early investigations into thiopyrimidine chemistry focused primarily on simple 2-mercaptopyrimidine structures, but the introduction of benzylthio modifications represented a significant advancement in the field's sophistication. The development of synthetic methodologies for introducing benzylthio groups into pyrimidine structures required advances in both nucleophilic substitution chemistry and protective group strategies.
Research into benzylthiopyrimidine synthesis has revealed multiple synthetic approaches, with nucleophilic substitution reactions between 2-thiopyrimidines and benzyl halides emerging as a particularly effective strategy. The synthesis of benzylthiopyrimidine derivatives typically involves the reaction of 2-thiopyrimidines with benzyl halides in dimethylformamide using potassium carbonate as a base, achieving yields between 50 and 95 percent depending on the specific substitution pattern. This methodology has enabled the preparation of diverse benzylthiopyrimidine libraries with various aromatic ring modifications, including methyl, fluorine, chlorine, methyl carboxylate, and nitro substituents.
The historical progression of benzylthiopyrimidine research has been driven by the recognition of these compounds' potential in medicinal chemistry applications. Early studies focused on the antimicrobial properties of benzylthiopyrimidine derivatives, leading to the identification of compounds with significant antibacterial activity. The development of structure-activity relationships within this compound class has revealed the importance of substitution patterns on both the pyrimidine ring and the benzyl moiety for determining biological activity profiles.
Contemporary research in benzylthiopyrimidine chemistry has expanded beyond simple antimicrobial applications to encompass diverse therapeutic areas including anticancer, anti-inflammatory, and antitubercular activities. The compound [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid represents the culmination of this historical development, incorporating multiple design elements that have emerged as important through decades of research in thiopyrimidine chemistry. The presence of the acetic acid functionality at position 5 reflects the modern understanding of the importance of hydrogen bonding capabilities and aqueous solubility in pharmaceutical applications.
| Historical Period | Development Milestone | Chemical Advance | Research Focus |
|---|---|---|---|
| 1884-1900 | Pyrimidine foundation | Basic ring synthesis | Structure elucidation |
| Early 1900s | Thiopyrimidine emergence | Sulfur incorporation | Synthetic methodology |
| Mid-1900s | Benzyl modifications | Nucleophilic substitution | Structure diversification |
| Late 1900s | Medicinal applications | Structure-activity studies | Biological evaluation |
| 2000s-Present | Multi-substituted designs | Complex functionality | Therapeutic optimization |
Properties
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-11(7-12(17)18)13(19)16-14(15-9)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRHLBOPVIKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylthiol with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The benzylthio group in the target compound distinguishes it from analogs with pyridinyl (), cyclohexyl (), or alkyl () groups at position 2. Sulfur-containing substituents may enhance lipophilicity and influence metabolic stability.
- Methyl at position 4 is conserved in most analogs, but derivatives like 2,4-dimethyl variants () simplify the structure for comparative studies.
Functional Group Impact: The acetic acid moiety at position 5 enables hydrogen bonding, critical for crystallinity and supramolecular assembly (). Esterified analogs (e.g., ethyl ester in ) likely improve membrane permeability.
Biological Relevance: Pyrimidine derivatives with anti-inflammatory activity are documented in analogs bearing aryl and amino substituents (). The target compound’s benzylthio group may modulate similar pathways.
Synthetic Methods: Common synthesis routes involve alkylation of pyrimidinone intermediates with chloroacetamides or esters (). The target compound’s synthesis likely parallels these methods.
Research Tools and Characterization
Biological Activity
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing findings from various studies, including its antimicrobial, antiparasitic, and anticancer properties.
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 276.31 g/mol
- CAS Number : 1105191-32-9
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of several pyrimidine derivatives, including [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid, which demonstrated promising antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid | 31.25 | Staphylococcus aureus, E. coli |
| Control (Standard Antibiotics) | 15.0 | Staphylococcus aureus |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic activity. In a high-throughput screening study, it was found to exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's effectiveness was measured using an EC50 value, indicating the concentration required to inhibit 50% of the parasite's growth.
Table 2: Antiparasitic Activity Data
| Compound | EC50 (µM) | Parasite Tested |
|---|---|---|
| [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid | 7.6 | Trypanosoma cruzi |
| Control (Benznidazole) | 2.4 | Trypanosoma cruzi |
Anticancer Properties
The compound's potential as an anticancer agent has been investigated through various in vitro studies. It has shown cytotoxic effects on cancer cell lines, indicating its ability to inhibit cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on different cancer cell lines, [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid demonstrated significant inhibition of cell growth in breast and lung cancer cell lines.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|
| MCF7 (Breast Cancer) | 15.0 | 0.5 |
| A549 (Lung Cancer) | 12.0 | 0.3 |
The mechanism by which [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid exerts its biological effects is still under investigation. Preliminary studies suggest it may interfere with cellular pathways involved in DNA synthesis and repair, contributing to its anticancer and antiparasitic properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid, and how is reaction progress monitored?
- Methodology : The synthesis typically involves alkylation of a pyrimidinone precursor with benzylthio-containing reagents. For example, intermediates like 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are alkylated with 2-chloroacetamides in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is tracked via thin-layer chromatography (TLC) and confirmed by quenching small aliquots for nuclear magnetic resonance (NMR) analysis .
- Characterization : Final products are purified via recrystallization and validated using H NMR, liquid chromatography–mass spectrometry (LCMS), and elemental analysis to confirm purity and structural integrity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral signatures should researchers prioritize?
- Key Techniques :
- H NMR : Look for signals corresponding to the benzylthio group (δ ~3.8–4.2 ppm for SCHPh), the acetic acid moiety (δ ~2.4–2.6 ppm for CHCOOH), and the dihydropyrimidinone ring protons (δ ~5.5–6.5 ppm for NH and aromatic protons) .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the molecular formula.
- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values .
Q. How is X-ray crystallography utilized to resolve the three-dimensional structure of this compound, and what software tools are recommended for data refinement?
- Procedure : Single-crystal X-ray diffraction is performed using synchrotron or laboratory sources. Data collection involves the SHELX suite (e.g., SHELXL for refinement) to solve and optimize the structure.
- Software : WinGX and ORTEP are used for data processing, visualization of anisotropic displacement parameters, and generation of publication-quality crystallographic figures .
Advanced Research Questions
Q. What strategies can optimize low yields in the alkylation step during synthesis, particularly when introducing the benzylthio group?
- Approaches :
- Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
- Temperature Control : Gradual heating (e.g., 60–80°C) under reflux minimizes decomposition of heat-sensitive intermediates .
Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for specific proton environments?
- Troubleshooting :
- DFT Calculations : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model NMR chemical shifts. Exact exchange terms in DFT improve agreement with experimental data .
- Solvent Effects : Account for solvent polarity in computational models using implicit solvation (e.g., PCM model).
- Dynamic Effects : Consider conformational flexibility via molecular dynamics simulations to identify dominant conformers .
Q. What computational frameworks are suitable for predicting the electronic properties and reactivity of this compound in drug discovery contexts?
- Methods :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess redox stability and nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes in purine biosynthesis pathways) .
Q. What challenges arise in refining disordered solvent molecules or flexible side chains in the crystal structure, and how are they addressed?
- Refinement Strategies :
- SQUEEZE/PLATON : Apply these tools to model diffuse electron density from disordered solvents.
- Thermal Ellipsoid Constraints : Use SHELXL ’s ISOR and DELU commands to restrain anisotropic displacement parameters for unstable moieties .
Q. How can in silico approaches guide the design of analogs with enhanced bioactivity against specific targets (e.g., T-type Ca channels)?
- Workflow :
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity.
- Free-Energy Perturbation (FEP) : Predict binding affinity changes for analogs using molecular dynamics-based FEP simulations.
- Pharmacophore Mapping : Identify critical functional groups (e.g., the acetic acid moiety for metal coordination) using tools like PharmaGist .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
